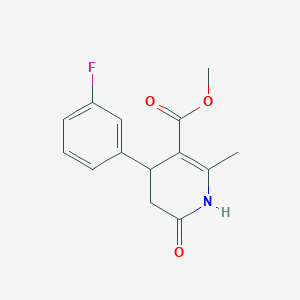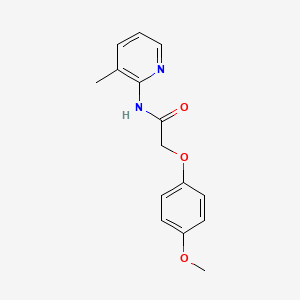![molecular formula C16H21NO4 B4894934 diethyl {[(3,4-dimethylphenyl)amino]methylene}malonate](/img/structure/B4894934.png)
diethyl {[(3,4-dimethylphenyl)amino]methylene}malonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl {[(3,4-dimethylphenyl)amino]methylene}malonate, commonly known as DAPM, is a chemical compound that belongs to the class of malonate derivatives. It is widely used in scientific research due to its unique properties and potential applications. DAPM has gained significant attention in recent years due to its pharmacological activities and potential therapeutic applications.
Mécanisme D'action
The mechanism of action of DAPM is not fully understood. However, it has been proposed that DAPM inhibits the activity of various enzymes such as nitric oxide synthase and cyclooxygenase, which are involved in the production of inflammatory mediators. DAPM has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
DAPM has been shown to have various biochemical and physiological effects. It has been shown to inhibit the production of inflammatory mediators such as nitric oxide and prostaglandins. DAPM has also been shown to induce apoptosis in cancer cells by activating the caspase pathway. Furthermore, DAPM has been shown to have a neuroprotective effect by inhibiting the production of reactive oxygen species.
Avantages Et Limitations Des Expériences En Laboratoire
DAPM has several advantages for lab experiments. It is readily available and can be synthesized easily. It is also relatively stable and can be stored for long periods of time. However, DAPM has some limitations as well. It is not very water-soluble, which can limit its use in some experiments. Additionally, DAPM has not been extensively studied in vivo, which limits its potential therapeutic applications.
Orientations Futures
There are several future directions for the study of DAPM. One potential direction is to further investigate its potential therapeutic applications, especially in the field of cancer therapy. Another direction is to study its potential as a fluorescent probe for sensing various analytes. Additionally, further studies are needed to determine the optimal dosage and administration route of DAPM for therapeutic applications.
Méthodes De Synthèse
DAPM can be synthesized by reacting diethyl malonate with 3,4-dimethylaniline in the presence of a base catalyst. The reaction yields the desired product, which can be purified by recrystallization. The purity of the product can be confirmed by using various analytical techniques such as NMR spectroscopy and mass spectrometry.
Applications De Recherche Scientifique
DAPM has been extensively used in scientific research due to its unique properties and potential applications. It has been studied for its pharmacological activities such as anti-inflammatory, analgesic, and antitumor effects. DAPM has been shown to inhibit the production of nitric oxide, which is a key mediator of inflammation. It has also been shown to inhibit the growth of various cancer cell lines, making it a potential candidate for cancer therapy. Additionally, DAPM has been studied for its potential use as a fluorescent probe for sensing various analytes.
Propriétés
IUPAC Name |
diethyl 2-[(3,4-dimethylanilino)methylidene]propanedioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO4/c1-5-20-15(18)14(16(19)21-6-2)10-17-13-8-7-11(3)12(4)9-13/h7-10,17H,5-6H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMLNYEYOIPYKHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CNC1=CC(=C(C=C1)C)C)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2-methylphenoxy)-N-[4-(1-piperidinylcarbonyl)phenyl]acetamide](/img/structure/B4894857.png)
![2-(4-{[2-(ethylsulfonyl)-1-(2-phenylethyl)-1H-imidazol-5-yl]methyl}-1-piperazinyl)pyrazine](/img/structure/B4894858.png)
![N-(2-chlorophenyl)-3-{1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}propanamide](/img/structure/B4894861.png)
![3-chloro-N-{2-[(4-methylbenzyl)thio]ethyl}benzamide](/img/structure/B4894862.png)

![2-[2-(acetylamino)phenyl]-N-(3-fluorophenyl)-2-oxoacetamide](/img/structure/B4894904.png)
![1-[3-(3-fluoro-4-methoxyphenyl)-1-(2-methylphenyl)-1H-pyrazol-4-yl]-N-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]methanamine](/img/structure/B4894921.png)



![4-fluoro-N-[2-(pentafluorophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B4894939.png)

![(3-bromo-4-methoxybenzyl)[2-(4-methoxyphenyl)ethyl]amine](/img/structure/B4894948.png)
